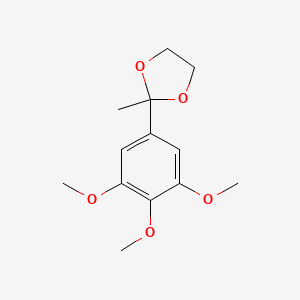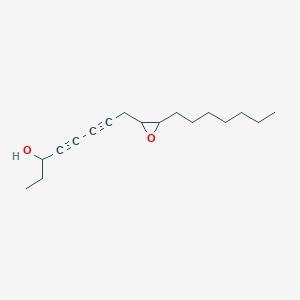
Ginsenoyne D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ginsenoyne D is a polyacetylene compound isolated from the roots of Panax ginseng, a medicinal plant known for its wide range of pharmacological benefits. This compound is part of a larger family of ginsenosides and polyacetylenes that contribute to the medicinal properties of ginseng. This compound has been studied for its antimicrobial activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoyne D involves the extraction of polyacetylenes from Panax ginseng hairy root cultures. The roots are cultured in a controlled environment, and the medium is extracted using chloroform. The chloroform fraction is then separated using high-performance liquid chromatography (HPLC) to isolate this compound along with other polyacetylenes .
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer future methods for more efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ginsenoyne D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the polyacetylene chain.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ginsenoyne D has several scientific research applications:
Chemistry: Used as a model compound to study polyacetylene chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic applications in treating infections and possibly cancer.
Industry: Could be used in the development of new antimicrobial agents and pharmaceuticals
Wirkmechanismus
The mechanism of action of Ginsenoyne D involves its interaction with microbial cell membranes, leading to disruption and cell death. It targets specific pathways involved in cell wall synthesis and membrane integrity, making it effective against a range of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydropanaxacol
- Panaxacol
- 1-Hydroxydihydropanaxacol
- 17-Hydroxypanaxacol
Uniqueness
Ginsenoyne D is unique due to its specific polyacetylene structure and its potent antimicrobial activity. While other similar compounds also exhibit antimicrobial properties, this compound has shown a broader spectrum of activity and higher efficacy in some studies .
Eigenschaften
CAS-Nummer |
139163-36-3 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |
InChI-Schlüssel |
WDZQEROINMBCOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1C(O1)CC#CC#CC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
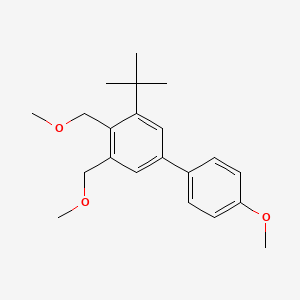
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
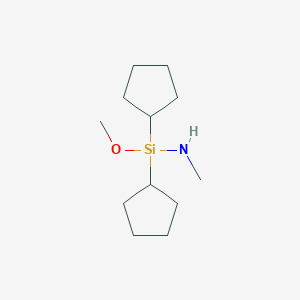
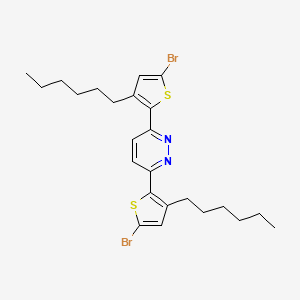
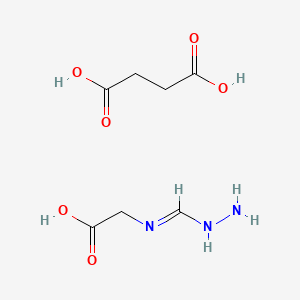
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
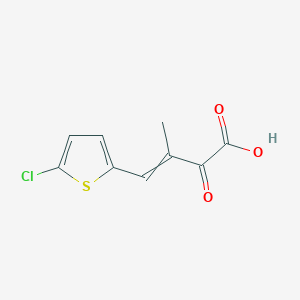

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)
